N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group at position 2. The ethyl linker connects this heterocyclic system to an ortho-trifluoromethyl-substituted benzamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridazinone ring may contribute to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-30-15-8-6-14(7-9-15)18-10-11-19(28)27(26-18)13-12-25-20(29)16-4-2-3-5-17(16)21(22,23)24/h2-11H,12-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEKRUVWAYHFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features. This compound, with a molecular formula of C19H20F3N3O2 and a molecular weight of approximately 373.38 g/mol, incorporates a trifluoromethyl group and a methoxyphenyl moiety, suggesting potential interactions with various biological systems. This article explores the biological activities associated with this compound, emphasizing its pharmacological potential and mechanisms of action.
Structural Features
The compound's structure includes:
- Pyridazine Core : A six-membered ring containing two nitrogen atoms, contributing to its biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Methoxyphenyl Group : Known to enhance pharmacological properties through increased solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have reported that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, related compounds have been effective against both Mycobacterium tuberculosis and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus . The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound shows moderate inhibitory effects on AChE and BuChE. The IC50 values for these enzymes range from 27.04 µM to 106.75 µM, indicating potential for neuroprotective applications . The inhibition mechanism is likely non-covalent, positioning the compound near the active site triad of these enzymes.
Anticancer Properties
This compound has demonstrated cytotoxicity in vitro against several cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise mechanisms .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation . This activity suggests applications in treating chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyridazine derivatives against Mycobacterium tuberculosis. The results indicated that modifications in the side chains significantly affected antimicrobial potency.
- Neuroprotective Properties : Another investigation focused on the AChE inhibitory activity of related compounds, revealing that certain modifications enhanced selectivity and potency compared to established drugs like rivastigmine.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Moieties
Pyridazinone vs. Oxazinone/Oxadiazole
- : Compounds with benzo[b][1,4]oxazin-3(4H)-one cores (e.g., 7a-c) exhibit distinct electronic profiles compared to pyridazinone. Pyridazinone’s nitrogen-rich structure may enhance binding to metal ions or cationic protein residues .
- : Analog 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide contains an oxazolone ring, which is smaller and more electron-deficient than pyridazinone. This difference could influence reactivity in nucleophilic substitution or redox reactions .
Substituent Effects
- In contrast, describes compounds with fluorophenyl groups (e.g., 3-fluorophenyl in Example 53), which introduce electron-withdrawing effects and may alter target selectivity .
- Trifluoromethyl Positioning : The ortho-trifluoromethyl group in the main compound creates steric hindrance near the benzamide’s amide bond, possibly affecting conformational flexibility. Comparatively, ’s N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide positions the CF3 group para to the amide, reducing steric effects but enhancing π-π stacking .
Linker and Side Chain Variations
- Ethyl Linkers: The ethyl spacer in the main compound balances flexibility and rigidity. excludes compounds with thioether linkers (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide), which might introduce sulfur-mediated toxicity or metabolic instability .
- Ureido vs. Pyridazinone: ’s ureido-containing analogs (e.g., N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide) replace the pyridazinone with a urea group, offering additional hydrogen-bonding sites but reduced aromaticity .
Q & A
Q. What are the optimal synthetic routes for N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multi-step reactions, including condensation of substituted pyridazinones with ethylamine intermediates followed by benzamide coupling. Key considerations include:
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are critical for stabilizing intermediates and enhancing reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts may accelerate coupling steps, particularly for introducing the trifluoromethylbenzamide moiety .
- Temperature Control : Reactions often require precise temperature gradients (e.g., 0–5°C for sensitive intermediates, 80–100°C for cyclization) to minimize side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methoxyphenyl (δ 3.8 ppm for methoxy protons) and trifluoromethyl groups (δ 120–125 ppm for CF₃ in C) .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion peaks align with the theoretical mass (e.g., m/z 437.12 for C₂₁H₁₈F₃N₃O₃) .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% for biological assays) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should focus on target-agnostic assays to identify potential therapeutic relevance:
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Fluorogenic substrate-based assays for kinases or proteases, leveraging the pyridazinone core’s affinity for ATP-binding pockets .
- Solubility and Stability : Measure logP (octanol/water partitioning) and plasma stability (37°C, 24 hours) to prioritize lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?
SAR strategies should systematically modify substituents while retaining the pyridazinone-benzamide scaffold:
- Trifluoromethyl Substitution : Replace CF₃ with Cl, Br, or OCH₃ to assess electronic effects on target binding .
- Pyridazinone Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to stabilize the oxo group and improve metabolic stability .
- Ethyl Linker Optimization : Test methyl, propyl, or cyclic analogs to evaluate steric effects on biological activity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with predicted binding affinities to targets like kinase domains .
Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions or compound handling. Mitigation approaches include:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hours) .
- Orthogonal Assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) for direct binding kinetics .
- Batch Consistency : Ensure compound purity (>98% by HPLC) and avoid DMSO stock solution degradation (store at -80°C, limit freeze-thaw cycles) .
Q. What strategies improve metabolic stability without compromising target affinity?
The trifluoromethyl group enhances lipophilicity but may reduce metabolic stability. Solutions include:
- Isosteric Replacement : Substitute CF₃ with CHF₂ or cyclopropyl groups to maintain hydrophobicity while blocking oxidative metabolism .
- Pro-drug Design : Mask the pyridazinone oxygen with acetyl or phosphate groups for delayed release in vivo .
- In Vitro Microsomal Assays : Test liver microsomes (human/rat) with NADPH cofactors to identify vulnerable sites (e.g., N-dealkylation of the ethyl linker) .
Q. How can researchers address low solubility in aqueous buffers for in vivo studies?
- Co-solvent Systems : Use 10% β-cyclodextrin or PEG-400 in PBS for intraperitoneal administration .
- Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance water solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
